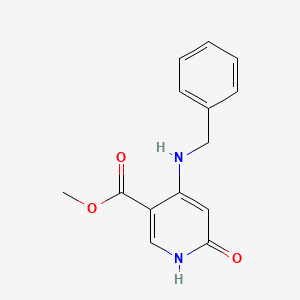
methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a benzylamino group, a keto group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-3-nitropyridine with benzylamine, followed by reduction of the nitro group to an amino group, and subsequent esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the substituents present
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
Methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparación Con Compuestos Similares
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar heterocyclic structure but differ in the position and type of substituents.
Pyrazole Derivatives: Pyrazoles also feature a nitrogen-containing ring but differ in the arrangement of nitrogen atoms and substituents .
Uniqueness: Methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and the keto group on the pyridine ring allows for unique interactions with biological targets, making it a valuable compound for drug discovery and other applications .
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-19-14(18)11-9-16-13(17)7-12(11)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H2,15,16,17) |
Clave InChI |
GAHQVYUKYWNVGC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CNC(=O)C=C1NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


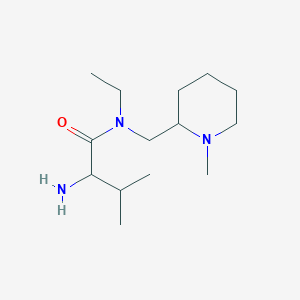
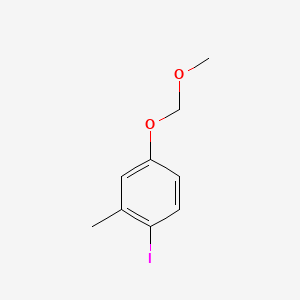


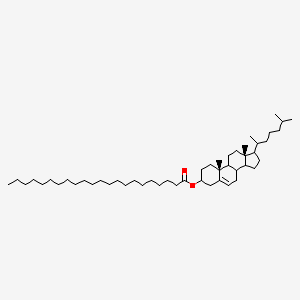
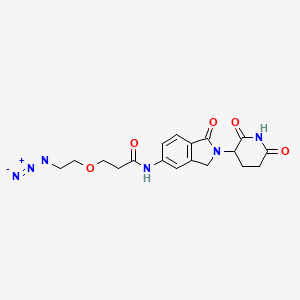
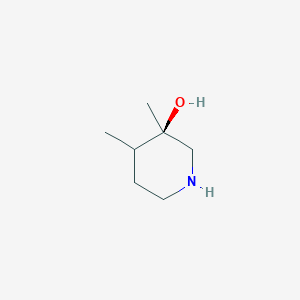
![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)
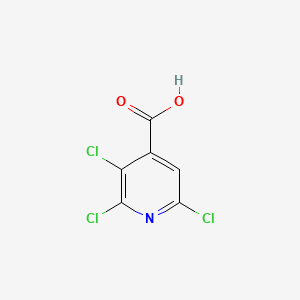
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
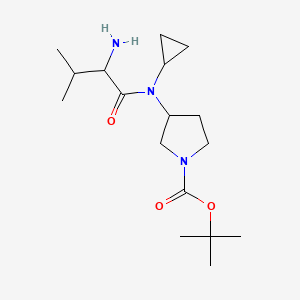
![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
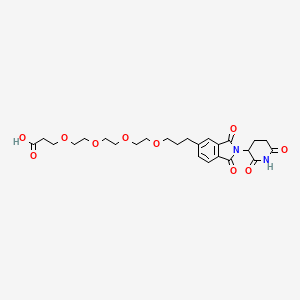
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
